6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with aldehydes, followed by cyclization and functionalization steps . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds such as:
2-Amino-6-methylpyridine: Used as an electron donor and undergoes similar chemical reactions.
2-Bromo-6-methylpyridine: Another similar compound with different substituents.
Imidazo[1,2-a]pyridine derivatives: These include various substituted imidazo[1,2-a]pyridines with diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H11ClN4O |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11ClN4O/c1-9-3-2-4-12(16-9)18-14(20)11-8-19-7-10(15)5-6-13(19)17-11/h2-8H,1H3,(H,16,18,20) |
InChI Key |
LOXCQDHXMNZCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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